REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH:6]=[CH:5][N:4]=1)#[N:2]>CO>[C:1]([C:3]1[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=[CH:5][N:4]=1)#[N:2]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C
|
Name
|
Dowex-50W-H+
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with MeOH twice
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.9 mmol | |
AMOUNT: MASS | 4.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |